N-(prop-2-yn-1-yl)morpholine-4-carboxamide
Overview
Description
N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol It is characterized by the presence of a morpholine ring substituted with a prop-2-yn-1-yl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with propargyl bromide to introduce the prop-2-yn-1-yl group. The resulting intermediate is then reacted with a suitable carboxylating agent to form the carboxamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activity, including its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)aniline
- N-(prop-2-yn-1-yl)pyrrolidine-4-carboxamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
Uniqueness
N-(prop-2-yn-1-yl)morpholine-4-carboxamide is unique due to its specific structural features, including the morpholine ring and the prop-2-yn-1-yl groupCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-prop-2-ynylmorpholine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKWUXDVNYLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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